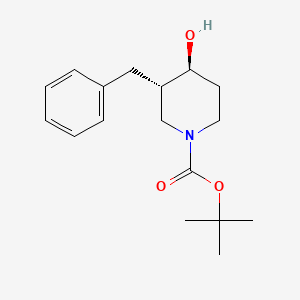![molecular formula C16H24N4O4 B1383171 5-tert-Butyl-4-methyl-1-(Cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-4,5(4H)-dicarbonsäureester CAS No. 1445950-76-4](/img/structure/B1383171.png)
5-tert-Butyl-4-methyl-1-(Cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-4,5(4H)-dicarbonsäureester
Übersicht
Beschreibung
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Das [1,2,3]Triazolo[4,5-c]pyridin-Gerüst ist eine wertvolle molekulare Struktur, die in der Suche nach neuen biologisch aktiven Verbindungen umfassend genutzt wurde. Derivate dieser Verbindung erwiesen sich als selektive Inhibitoren von Enzymen wie Phosphodiesterase (PDE10), Lipasen, Phospholipasen und humaner Monoacylglycerol-Lipase (hMAGL) . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente, die auf diese Enzyme abzielen.
Landwirtschaftliche Chemie
Einige Pyridin-funktionalisierte Derivate der Verbindung sind wichtige Pestizide . Diese Anwendung ist entscheidend für die Entwicklung sichererer und effektiverer Agrochemikalien, die zur Schädlingsbekämpfung beitragen können, ohne die Umwelt negativ zu beeinflussen.
Behandlung von Stoffwechselkrankheiten
Die Derivate der Verbindung haben Potenzial als Mittel zur Behandlung von Stoffwechselkrankheiten . Dazu gehören Erkrankungen wie Diabetes und Fettleibigkeit, bei denen eine Modulation von Stoffwechselwegen für therapeutische Interventionen notwendig ist.
Krebsforschung
In der Krebsforschung haben sich Derivate dieser Verbindung als vielversprechend erwiesen, da sie Tubulinpolymerase und Myeloperoxidase hemmen . Diese Proteine sind an der Zellteilung bzw. Entzündung beteiligt, beides Schlüsselprozesse bei der Entstehung und Entwicklung von Krebs.
Neurowissenschaften
Die Verbindung hat Anwendungen in den Neurowissenschaften, insbesondere als Modulatoren des Tyrosinkinase-Rezeptors . Dieser Rezeptor spielt eine wichtige Rolle in den Signalwegen von Neuronen, und seine Modulation kann zu neuen Behandlungen für neurologische Erkrankungen führen.
Immunologie
Im Bereich der Immunologie können die Derivate der Verbindung als Modulatoren des C-Chemokinrezeptors 9 (CCR-9) wirken , der an der Immunantwort beteiligt ist. Dies könnte zu neuen Therapien für Autoimmunerkrankungen und Entzündungszustände führen.
Enzyminhibition
Die Verbindung wurde zur Synthese von Inhibitoren verschiedener Enzyme wie Säureceramidase und S-Adenosyl-Homocystein-Hydrolase verwendet . Die Inhibition dieser Enzyme kann therapeutische Effekte bei Krankheiten haben, bei denen diese Enzyme dysreguliert sind.
Rezeptoragonismus
Derivate dieser Verbindung wurden als Agonisten des Farnesoidrezeptors (FXR) identifiziert . FXR ist an der Gallensäureregulation und dem Cholesterinstoffwechsel beteiligt, was diese Derivate zu potenziellen Behandlungen für Cholesterinerkrankungen macht.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 4-O-methyl 1-(cyclopropylmethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-7-11-12(13(19)14(21)23-4)17-18-20(11)9-10-5-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGJBCIXLHGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)N=NN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)
![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)


![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)
